
(R)-Metoprolol
概要
説明
®-Metoprolol is a selective beta-1 adrenergic receptor blocker used primarily in the treatment of cardiovascular diseases such as hypertension, angina pectoris, and heart failure. It is the enantiomer of metoprolol, which means it is one of two mirror-image forms of the compound. The ®-enantiomer is known for its specific pharmacological activity and is often preferred in clinical settings due to its efficacy and safety profile.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-Metoprolol typically involves the following steps:
Starting Material: The synthesis begins with the preparation of the intermediate compound, 1-(isopropylamino)-3-(4-(2-methoxyethyl)phenoxy)propan-2-ol.
Chiral Resolution: The racemic mixture of metoprolol is subjected to chiral resolution to separate the ®-enantiomer. This can be achieved using chiral chromatography or by forming diastereomeric salts with chiral acids.
Purification: The ®-enantiomer is then purified to obtain ®-Metoprolol.
Industrial Production Methods
In industrial settings, the production of ®-Metoprolol involves large-scale chiral resolution techniques and advanced purification methods to ensure high yield and purity. The process is optimized to minimize waste and reduce production costs while maintaining the quality of the final product.
化学反応の分析
Types of Reactions
®-Metoprolol undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding metabolites.
Reduction: Reduction reactions can modify the functional groups present in the molecule.
Substitution: Nucleophilic substitution reactions can occur at the aromatic ring or the side chain.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like sodium hydroxide or potassium carbonate can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include various metabolites and derivatives of ®-Metoprolol, which can be further studied for their pharmacological properties.
科学的研究の応用
®-Metoprolol has a wide range of scientific research applications:
Chemistry: It is used as a model compound in studies of chiral resolution and enantioselective synthesis.
Biology: Researchers study its effects on beta-1 adrenergic receptors to understand receptor-ligand interactions.
Medicine: It is extensively researched for its therapeutic effects in treating cardiovascular diseases.
Industry: The compound is used in the development of new beta-blockers and related pharmaceuticals.
作用機序
®-Metoprolol exerts its effects by selectively blocking beta-1 adrenergic receptors in the heart. This leads to a decrease in heart rate, cardiac output, and blood pressure. The molecular targets include the beta-1 adrenergic receptors, and the pathways involved are related to the inhibition of cyclic adenosine monophosphate (cAMP) production, which reduces the activity of protein kinase A (PKA) and subsequent phosphorylation of target proteins.
類似化合物との比較
Similar Compounds
Atenolol: Another selective beta-1 blocker with similar therapeutic uses.
Bisoprolol: Known for its high selectivity for beta-1 receptors.
Nebivolol: A beta-blocker with additional vasodilatory properties.
Uniqueness of ®-Metoprolol
®-Metoprolol is unique due to its specific enantiomeric form, which provides a more targeted action with fewer side effects compared to the racemic mixture. Its pharmacokinetic and pharmacodynamic properties make it a preferred choice in clinical practice for managing cardiovascular conditions.
特性
IUPAC Name |
(2R)-1-[4-(2-methoxyethyl)phenoxy]-3-(propan-2-ylamino)propan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25NO3/c1-12(2)16-10-14(17)11-19-15-6-4-13(5-7-15)8-9-18-3/h4-7,12,14,16-17H,8-11H2,1-3H3/t14-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUBSYMUCCVWXPE-CQSZACIVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC(COC1=CC=C(C=C1)CCOC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)NC[C@H](COC1=CC=C(C=C1)CCOC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20230862 | |
| Record name | (R)-Metoprolol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20230862 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
81024-43-3 | |
| Record name | (+)-Metoprolol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=81024-43-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (+)-Metoprolol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081024433 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (R)-Metoprolol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20230862 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
ANone: Both (R)-metoprolol and (S)-metoprolol bind to β1-adrenergic receptors, but (S)-metoprolol exhibits significantly higher affinity. [] This difference in affinity arises from the stricter steric requirements for binding to β1-adrenoceptors compared to β2-adrenoceptors. [] (S)-metoprolol is considered the eutomer responsible for the desired β1-adrenergic receptor blockade. []
ANone: While this compound can bind to β1-adrenergic receptors, its lower affinity translates to weaker β1-blocking potency compared to (S)-metoprolol. [] Consequently, this compound contributes less to the therapeutic effects of racemic metoprolol.
ANone: this compound shares the same molecular formula and weight as the racemate, metoprolol: C15H25NO3 and 267.36 g/mol, respectively.
ANone: While the provided research does not detail specific spectroscopic data for this compound, various analytical methods have been employed for its characterization and quantification, including chiral high-performance liquid chromatography (HPLC) with fluorescence detection [] and liquid chromatography-tandem mass spectrometry (LC-MS/MS). []
ANone: The provided research focuses primarily on the pharmacokinetic and metabolic properties of this compound rather than its material compatibility and stability. Further research is required to elucidate these aspects.
ANone: The provided research focuses solely on the pharmacological properties and metabolism of this compound. There is no mention of catalytic properties or alternative applications for this compound.
ANone: The stereochemistry of metoprolol significantly affects its binding affinity for β-adrenoceptors. (S)-metoprolol displays a higher affinity for β1-adrenoceptors compared to this compound, making it the more potent enantiomer in terms of β1-blockade. This difference highlights the importance of chirality in drug-receptor interactions. []
ANone: The provided research primarily focuses on the in vivo metabolism and pharmacokinetic interactions of this compound rather than its inherent stability or formulation aspects. Further research is needed to explore these specific areas.
ANone: The provided research focuses on the scientific and pharmacological aspects of this compound, without delving into SHE regulations or risk management practices. Information on these aspects would be found in regulatory documents and safety data sheets.
ANone: this compound, like (S)-metoprolol, undergoes extensive first-pass metabolism. [] Its primary route of metabolism is hepatic, mainly mediated by cytochrome P450 (CYP) enzymes, particularly CYP2D6 and, to a lesser extent, CYP3A4. [, , , ] The major metabolic pathways include O-demethylation, α-hydroxylation, and N-dealkylation. [, ] this compound exhibits stereoselective metabolism, with a preference for O-demethylation. [, , ] Renal excretion plays a minor role in its elimination. []
ANone: In individuals with chronic renal failure, the plasma accumulation of this compound acidic metabolite increases significantly more than what can be explained by a reduction in renal clearance alone. This suggests that chronic renal failure affects other elimination pathways of this compound beyond renal excretion. []
ANone: Paroxetine significantly increases the area under the plasma concentration-time curve (AUC) of both (R)- and (S)-metoprolol, indicating a substantial drug interaction. [, , ] This interaction arises from paroxetine's inhibition of CYP2D6, the primary enzyme responsible for metoprolol metabolism. Notably, the interaction is more pronounced with this compound, leading to a loss of stereoselective metabolism. [, , ]
ANone: The primary focus of the provided research is on the pharmacokinetic interactions and metabolism of this compound, with less emphasis on its standalone efficacy. Although this compound can bind to β1-adrenergic receptors, its lower affinity compared to (S)-metoprolol results in weaker β1-blocking potency. [] Therefore, its contribution to the overall efficacy of racemic metoprolol is considered lower.
ANone: The provided research does not address resistance mechanisms or cross-resistance related to this compound.
ANone: The provided research primarily focuses on the pharmacokinetic and pharmacodynamic properties of this compound, without detailed information on its specific toxicological profile or long-term effects. Such information would be found in dedicated safety and toxicology studies.
ANone: The research provided does not address specific drug delivery systems or targeting strategies for this compound.
ANone: The provided research does not focus on biomarkers related to this compound treatment.
ANone: Several analytical techniques are used to study this compound, with chiral HPLC being a prominent method. Researchers employ different chiral stationary phases like Chiralcel AD-H [], Chiralpak AD [], phenyl carbamate-cellulose [], and Chiralcel OJ-R [] to achieve enantiomeric separation. Fluorescence detection is frequently used due to its sensitivity. [, , , ] Additionally, LC-MS/MS methods have been developed for sensitive and specific quantification of this compound in plasma. []
ANone: One study investigated the uptake and depuration kinetics of metoprolol enantiomers in marine medaka, revealing a higher bioaccumulation potential for S-metoprolol compared to R-metoprolol. [] This highlights the potential for chiral pharmaceuticals to have different environmental impacts. More research is needed to fully understand the environmental fate and effects of this compound.
ANone: The provided research predominantly focuses on the in vivo aspects of this compound, without detailed information regarding its dissolution rate or solubility.
ANone: While the provided research doesn't explicitly detail validation parameters for this compound analytical methods, typical considerations for chiral HPLC and LC-MS/MS methods include linearity, accuracy, precision, sensitivity, selectivity, and stability. [] These parameters are crucial to ensure the reliability and reproducibility of analytical data.
ANone: The provided research does not delve into the specific quality control and assurance practices employed for this compound. These aspects are governed by stringent regulatory guidelines and Good Manufacturing Practices (GMP) to guarantee the quality, safety, and efficacy of pharmaceuticals.
ANone: The provided research does not provide information regarding the immunogenicity of this compound.
ANone: The provided research does not address the interactions of this compound with drug transporters.
ANone: The research mainly focuses on the metabolism of this compound by CYP enzymes, particularly CYP2D6. [, , , , , ] While the studies don't indicate a direct induction or inhibition of CYP enzymes by this compound itself, its metabolism is significantly affected by co-administration of CYP2D6 inhibitors like paroxetine. [, , ] This interaction highlights the importance of considering potential drug-drug interactions involving this compound and CYP2D6 substrates or inhibitors.
ANone: The provided research focuses on the pharmacokinetic and metabolic properties of this compound without addressing its biocompatibility or biodegradability.
ANone: The research focuses on this compound without directly comparing it to alternative drugs. Other β1-selective blockers like bisoprolol, atenolol, and esmolol exist, each with its own pharmacokinetic and pharmacodynamic properties. A comprehensive comparison of their characteristics would be needed to assess their suitability as alternatives.
ANone: The provided research doesn't address the specific recycling or waste management strategies for this compound. These aspects are crucial for minimizing environmental impact and promoting sustainable practices in pharmaceutical manufacturing and disposal.
ANone: Essential resources include access to:
- Chiral separation techniques: Chiral HPLC and LC-MS/MS systems equipped with appropriate chiral stationary phases are essential for separating and quantifying this compound enantiomers. [, , , , ]
- In vitro models: Liver microsomes, hepatocytes, and recombinant CYP enzymes enable the study of this compound metabolism and potential drug interactions. [, , , , , , ]
- In vivo models: Animal models, such as rats, mice, dogs, and marmosets, are vital for investigating the pharmacokinetics, pharmacodynamics, and potential toxicity of this compound. [, , , , , , ]
ANone: Key milestones include:
- Recognition of enantioselectivity: Subsequent research highlighted the different pharmacological activities of (R)- and (S)-metoprolol, with (S)-metoprolol being the more potent β1-blocker. [] This finding emphasized the importance of considering chirality in drug development.
- Understanding metabolic pathways: Studies utilizing liver microsomes and recombinant enzymes helped elucidate the specific CYP enzymes involved in the metabolism of this compound, revealing the major role of CYP2D6. [, , , , ]
- Investigation of drug interactions: Research on the interaction between this compound and CYP2D6 inhibitors like paroxetine underscored the clinical relevance of these interactions and the need for careful dose adjustments in patients taking multiple medications. [, , ]
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


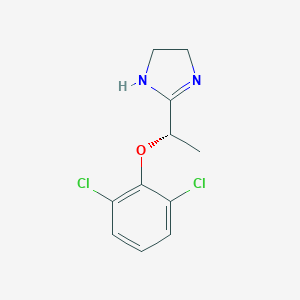
![potassium;4-[3-(6-oxo-3H-purin-9-yl)propanoylamino]benzoate](/img/structure/B27071.png)
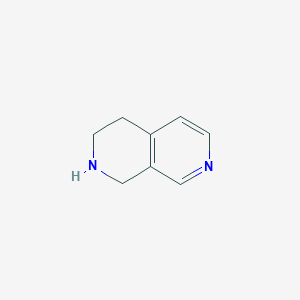
![3-[1-(Dimethylamino)ethyl]phenol](/img/structure/B27075.png)
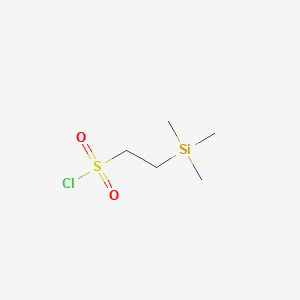
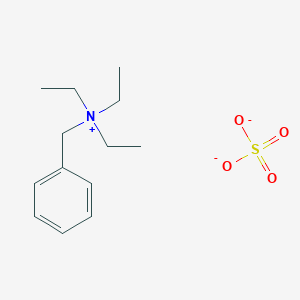
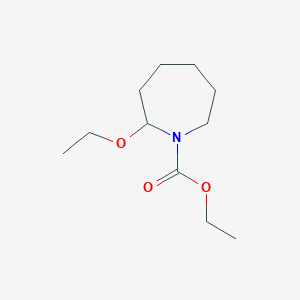
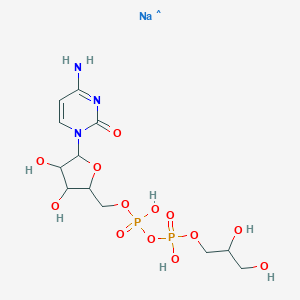
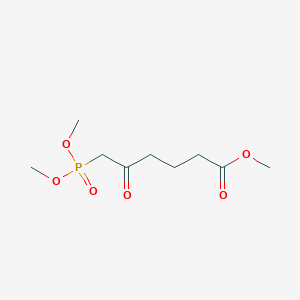
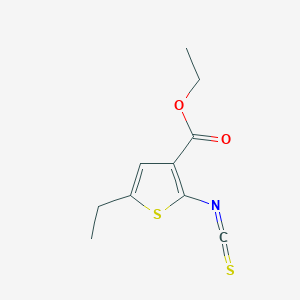
![2-[Amino(carboxy)methyl]benzoic acid](/img/structure/B27102.png)
![Ethyl 3-[4-(chloromethyl)phenyl]propanoate](/img/structure/B27110.png)
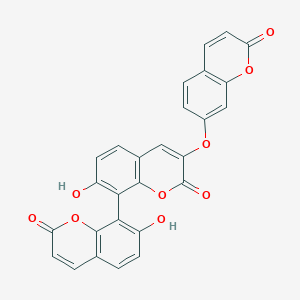
![2-aminopyrido[3,2-d]pyrimidin-4(1H)-one](/img/structure/B27112.png)
